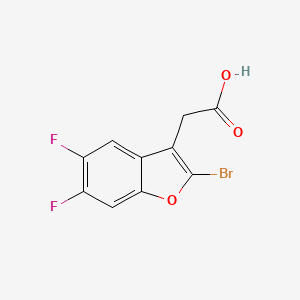
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid is a chemical compound belonging to the benzofuran family. . This compound, characterized by the presence of bromine and fluorine atoms on the benzofuran ring, exhibits unique chemical properties that make it a subject of interest in scientific research.
Métodos De Preparación
The synthesis of 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The specific conditions, such as the choice of solvent and temperature, can vary depending on the desired yield and purity of the product.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity.
Análisis De Reacciones Químicas
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzofuran ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Coupling Reactions: As mentioned earlier, Suzuki-Miyaura coupling is a key reaction for forming carbon-carbon bonds in the synthesis of this compound.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Aplicaciones Científicas De Investigación
2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: Benzofuran derivatives, including this compound, are studied for their potential as therapeutic agents due to their biological activities such as anti-tumor, antibacterial, and antiviral properties.
Material Science: The unique chemical properties of this compound make it useful in the development of advanced materials with specific electronic and optical properties.
Agriculture: Some benzofuran derivatives are used as agrochemicals for their pesticidal and herbicidal activities.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Bromo-5,6-difluorobenzofuran-3-yl)acetic acid include other benzofuran derivatives such as:
2-Bromo-5-fluorophenylacetic acid: This compound shares a similar structure but lacks the additional fluorine atom on the benzofuran ring.
Benzofuran-2-carboxylic acid: A simpler benzofuran derivative without the bromine and fluorine substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C10H5BrF2O3 |
|---|---|
Peso molecular |
291.04 g/mol |
Nombre IUPAC |
2-(2-bromo-5,6-difluoro-1-benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C10H5BrF2O3/c11-10-5(2-9(14)15)4-1-6(12)7(13)3-8(4)16-10/h1,3H,2H2,(H,14,15) |
Clave InChI |
SCRZHIHQALAKCB-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=C1F)F)OC(=C2CC(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide](/img/structure/B11800084.png)

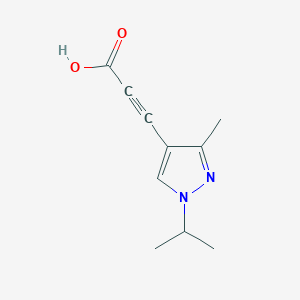

![2-(4-(Methylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11800113.png)
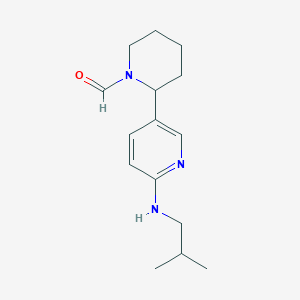
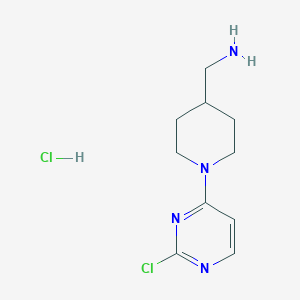

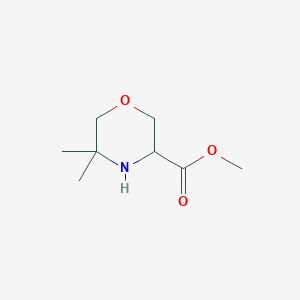
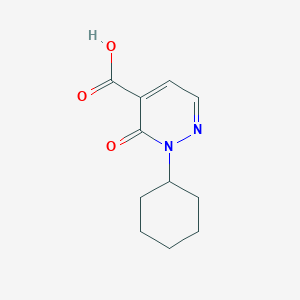

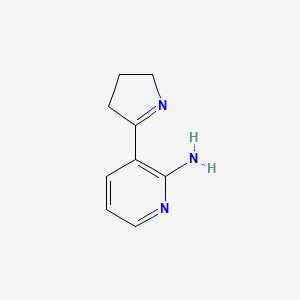
![7-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11800195.png)
